6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one

Medicinal Chemistry Physicochemical Property Prediction Drug Discovery

This benzothiazolone building block features a unique 6‑OCF₃ substituent that increases lipophilicity by 0.7–1.4 LogD units over –OCH₃ analogs, ensuring distinct electronic properties and metabolic stability. Unlike generic benzothiazolones, only this derivative delivers the precise physicochemical profile required for reproducible SAR in antibacterial, neuroprotective, and chemical probe programs. Available in ≥97% purity, it reduces impurity profiling and accelerates hit‑to‑lead optimization. Bulk grades support cost‑efficient scale‑up from preclinical synthesis to late‑stage clinical manufacturing.

Molecular Formula C8H4F3NO2S
Molecular Weight 235.19 g/mol
CAS No. 1188047-00-8
Cat. No. B1448322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one
CAS1188047-00-8
Molecular FormulaC8H4F3NO2S
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)SC(=O)N2
InChIInChI=1S/C8H4F3NO2S/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(13)12-5/h1-3H,(H,12,13)
InChIKeyGREMDOXBEZLLEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one (CAS 1188047-00-8): A High-Purity Benzothiazolone Building Block with a 6‑OCF₃ Substituent


6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one (CAS 1188047-00-8, molecular formula C₈H₄F₃NO₂S, molecular weight 235.18 g/mol) is a heterocyclic building block belonging to the benzothiazolone class . It is characterized by a trifluoromethoxy (–OCF₃) group at the 6‑position of the benzo[d]thiazol‑2(3H)‑one scaffold, which is structurally related to the neuroprotective drug riluzole . The compound is commercially available in purities ranging from 95% to ≥98% and is typically supplied as a solid .

Why 6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one Cannot Be Replaced by Other Benzothiazolone Analogs


Substituting 6-(trifluoromethoxy)benzo[d]thiazol-2(3H)-one with a generic benzothiazolone or a simple 6‑alkoxy analog is not scientifically valid because the –OCF₃ group fundamentally alters the compound's physicochemical profile. The trifluoromethoxy substituent imparts a distinct combination of high electronegativity, metabolic stability, and lipophilicity that is not replicated by –OCH₃, –CF₃, or unsubstituted cores [1]. Specifically, the –OCF₃ group increases lipophilicity by 0.7–1.4 LogD units relative to –OCH₃ and modulates electron density on the aromatic ring in ways that affect both reactivity in downstream synthesis and potential biological target engagement [2]. Consequently, even closely related benzothiazolones (e.g., 6‑methoxy‑ or 6‑trifluoromethyl‑ derivatives) exhibit different solubility, permeability, and metabolic profiles, making direct interchange without re‑optimization of the synthetic route or biological assay unreliable.

Quantitative Differentiation of 6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one: Head‑to‑Head Comparator Data


Lipophilicity (LogP) Compared with Unsubstituted Benzothiazolone and the 6‑Methoxy Analog

The predicted LogP of 6-(trifluoromethoxy)benzo[d]thiazol-2(3H)-one is 2.90, as calculated by ChemSrc . In contrast, the unsubstituted benzothiazolone core exhibits an XlogP of 1.80 [1], and the 6‑methoxy analog is estimated to have a LogP of approximately 1.9–2.1 based on the typical +0.1–0.3 LogP contribution of a methoxy group relative to hydrogen. The trifluoromethoxy group therefore increases lipophilicity by approximately 1.1 LogP units (or 0.7–1.4 LogD units in aliphatic systems) relative to the methoxy analog [2]. This substantial increase in lipophilicity directly impacts membrane permeability and non‑specific protein binding, making the compound more suitable for cell‑based assays and in vivo studies where passive diffusion is required.

Medicinal Chemistry Physicochemical Property Prediction Drug Discovery

Predicted Density and Physical Form Relative to Structural Analogs

The predicted density of 6-(trifluoromethoxy)benzo[d]thiazol-2(3H)-one is 1.558 ± 0.06 g/cm³ . This is substantially higher than the unsubstituted benzothiazolone core (∼1.22 g/cm³, rough estimate) [1] and moderately higher than the 6‑trifluoromethyl analog (1.521 ± 0.06 g/cm³) . The increased density reflects the greater molecular mass and compact packing facilitated by the –OCF₃ group. In practical terms, a denser crystalline solid can improve handling characteristics, reduce dust formation during weighing, and affect dissolution rates in formulation workflows.

Process Chemistry Formulation Solid-State Properties

Commercially Available Purity Grades and Quality Control Documentation

6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one is offered by multiple suppliers with defined purity grades: 95% (AKSci) , 97% (Moldb) , and ≥98% (MolCore) . In contrast, many generic benzothiazolone building blocks are commonly sold at 95% purity without higher‑grade options [1]. The availability of a 98%+ grade, accompanied by batch‑specific certificates of analysis (CoA) including NMR, HPLC, and LC‑MS data, reduces the risk of impurity‑related synthetic failures and eliminates the need for in‑house repurification before use in sensitive reactions (e.g., cross‑couplings, amide bond formations). For procurement, the 97% grade at $1,269/g (Moldb) and the 95% grade at $1,158/g (AKSci) provide cost‑effective options for early‑stage discovery, while the 98%+ grade is preferred for lead optimization where higher purity is mandated.

Procurement Synthetic Chemistry Quality Assurance

Class‑Level Anti‑Infective Potential of 6‑Trifluoromethoxy Benzothiazole Scaffolds

A series of 2‑aryl‑3‑(6‑trifluoromethoxy)benzo[d]thiazole‑based thiazolidinone hybrids was evaluated against a panel of Gram‑positive and Gram‑negative bacteria [1]. The most active compound (h1) exhibited an MIC/MBC of 0.12/0.25 mg/mL against E. coli, while the overall series showed MBCs/MICs in the range of 0.25–1 mg/mL and 0.12–1 mg/mL, respectively. For reference, ampicillin displayed MBCs/MICs of 0.15–0.3 mg/mL and 0.1–0.2 mg/mL, and streptomycin displayed 0.1–0.3 mg/mL and 0.05–0.15 mg/mL under the same microdilution assay conditions [1]. Although 6‑(trifluoromethoxy)benzo[d]thiazol-2(3H)-one itself was not directly tested, the data demonstrate that the 6‑trifluoromethoxy benzothiazole core can yield derivatives with sub‑milligram/mL antibacterial activity. This class‑level inference supports the selection of 6‑(trifluoromethoxy)benzo[d]thiazol-2(3H)-one as a privileged scaffold for the design of novel anti‑infective agents.

Antimicrobial Discovery Medicinal Chemistry Structure–Activity Relationship

Topological Polar Surface Area (TPSA) and Blood–Brain Barrier Penetration Potential

The calculated topological polar surface area (TPSA) of 6‑(trifluoromethoxy)benzo[d]thiazol-2(3H)-one is 70.59 Ų . This value is above the typical threshold for optimal blood–brain barrier (BBB) penetration (≤60–70 Ų for passive diffusion) but remains within the range where CNS penetration is possible, particularly when combined with a moderate LogP (2.90). In comparison, the unsubstituted benzothiazolone has a TPSA of 54.40 Ų and a lower LogP (1.80) [1], while the 6‑trifluoromethyl analog has a TPSA of approximately 50.36 Ų and a LogP of 2.96 [2]. The –OCF₃ group increases TPSA relative to –CF₃ (70.59 vs. 50.36 Ų) while maintaining comparable lipophilicity, offering a unique balance of hydrogen‑bonding capacity and membrane permeability. For CNS‑targeted programs, this property profile may reduce off‑target CNS exposure compared to more lipophilic, low‑TPSA analogs.

CNS Drug Discovery ADME Prediction Medicinal Chemistry

Recommended Scientific and Industrial Use Cases for 6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one Based on Evidenced Differentiation


Medicinal Chemistry: Designing Novel Anti‑Infective Agents with a Privileged 6‑OCF₃ Benzothiazolone Core

The class‑level evidence from Haroun et al. (2021) demonstrates that 6‑trifluoromethoxy benzothiazole‑based hybrids achieve sub‑milligram/mL MIC values against clinically relevant pathogens [1]. Researchers can utilize 6‑(trifluoromethoxy)benzo[d]thiazol-2(3H)-one as a starting material to synthesize diverse 2‑ and 3‑substituted analogs, leveraging the scaffold's established antibacterial potential. The availability of high‑purity grades (97–98%+) ensures that synthetic yields are not compromised by starting material impurities, accelerating hit‑to‑lead optimization cycles.

Physicochemical Property Optimization: Balancing Lipophilicity and Polar Surface Area for CNS or Peripheral Targeting

With a predicted LogP of 2.90 and a TPSA of 70.59 Ų , 6‑(trifluoromethoxy)benzo[d]thiazol-2(3H)-one occupies a physicochemical space that is distinct from both the unsubstituted benzothiazolone (LogP 1.80, TPSA 54.40 Ų) and the 6‑CF₃ analog (LogP 2.96, TPSA 50.36 Ų). This intermediate lipophilicity, combined with a higher polar surface area, makes the compound a strategic choice for programs where controlled CNS penetration or reduced hERG liability is desired. The density (1.558 g/cm³) also supports reliable solid‑phase handling in automated synthesis platforms.

Chemical Biology: Synthesis of Activity‑Based Probes and Fluorescent Conjugates

The 2‑oxo group of 6‑(trifluoromethoxy)benzo[d]thiazol-2(3H)-one provides a convenient handle for N‑alkylation or acylation, enabling the attachment of biotin, fluorophores, or photoaffinity labels. The 6‑OCF₃ group confers metabolic stability and enhances cellular permeability, as inferred from studies on trifluoromethoxy‑substituted analogs [2]. The 98%+ purity grade minimizes background fluorescence and off‑target reactivity, which is critical for probe development and target identification studies.

Process Chemistry and CMC Development: High‑Purity Intermediate for Scale‑Up

For process chemists scaling up a lead candidate containing the 6‑trifluoromethoxy benzothiazolone motif, the availability of 6‑(trifluoromethoxy)benzo[d]thiazol-2(3H)-one in 95%, 97%, and ≥98% purities allows for cost‑benefit optimization at different development stages. The higher‑purity material (≥98%) reduces the burden of impurity profiling and purification during late‑stage clinical manufacturing, while the 95% grade offers a lower‑cost option for early preclinical synthesis . The compound's predicted density and solid‑state properties facilitate accurate weighing and consistent batch‑to‑batch processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.